Cas no 86010-68-6 (N-(4-Fluorobenzyl)acetamide)

N-(4-Fluorobenzyl)acetamide structure
N-(4-Fluorobenzyl)acetamide structure
Product Name:N-(4-Fluorobenzyl)acetamide
N.o CAS:86010-68-6
MF:C9H10FNO
MW:167.180205821991
CID:991313
Update Time:2024-10-26

N-(4-Fluorobenzyl)acetamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-((4-FLUOROPHENYL)METHYL)ETHANAMIDE
    • N-[(4-Fluorophenyl)methyl]acetamide (ACI)
    • N-(4-Fluorobenzyl)acetamide
    • N-(4-Fluorophenylmethyl)acetamide
    • Inchi: 1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
    • Chave InChI: IHNHPSHMZGCDCL-UHFFFAOYSA-N
    • SMILES: O=C(C)NCC1C=CC(F)=CC=1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3

N-(4-Fluorobenzyl)acetamide Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
F597930-250mg
N-​(4-​Fluorobenzyl)​acetamide
86010-68-6
250mg
$207.00 2023-05-18
TRC
F597930-500mg
N-​(4-​Fluorobenzyl)​acetamide
86010-68-6
500mg
$316.00 2023-05-18
TRC
F597930-1g
N-\u200b(4-\u200bFluorobenzyl)\u200bacetamide
86010-68-6
1g
$ 340.00 2022-06-04
TRC
F597930-1000mg
N-​(4-​Fluorobenzyl)​acetamide
86010-68-6
1g
$414.00 2023-05-18
Alichem
A019141225-1g
N-(4-fluorobenzyl)acetamide
86010-68-6 95%
1g
$650.43 2023-08-31
Alichem
A019141225-5g
N-(4-fluorobenzyl)acetamide
86010-68-6 95%
5g
$2010.42 2023-08-31
Fluorochem
068048-1g
N-((4-Fluorophenyl)methyl)ethanamide
86010-68-6 95%
1g
£740.00 2022-03-01
Fluorochem
068048-5g
N-((4-Fluorophenyl)methyl)ethanamide
86010-68-6 95%
5g
£2218.00 2022-03-01
Fluorochem
068048-250mg
N-((4-Fluorophenyl)methyl)ethanamide
86010-68-6 95%
250mg
£296.00 2022-03-01
Key Organics Ltd
MS-7321-1MG
N-[(4-fluorophenyl)methyl]acetamide
86010-68-6 >97%
1mg
£37.00 2025-02-09

N-(4-Fluorobenzyl)acetamide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: Rhodium Solvents: Diethyl ether ;  22 h, 40 bar, 150 °C
Referência
Reductive Amidation without an External Hydrogen Source Using Rhodium on Carbon Matrix as a Catalyst
Tsygankov, Alexey A.; Makarova, Maria; Afanasyev, Oleg I.; Kashin, Alexey S.; Naumkin, Alexander V.; et al, ChemCatChem, 2020, 12(1), 112-117

Método de produção 2

Condições de reacção
1.1 Reagents: Water Catalysts: Silica (sulfuric acid) ,  Sulfuric acid (silica) ;  12 h, 140 °C
Referência
Silica sulfuric acid mediated acylation of amines with 1,3-diketones via C-C bond cleavage under solvent-free conditions
Guo, Ruiqiang; Zhu, Chuanlei; Sheng, Zhe; Li, Yanzhe; Yin, Wei; et al, Tetrahedron Letters, 2015, 56(45), 6223-6226

Método de produção 3

Condições de reacção
1.1 Reagents: Ammonium chloride ;  rt → 166 °C; 3 h, 166 °C
Referência
A novel synthesis process of acetanilide
Yi, Maocong; Mao, Wutao; Wang, Jianhui, Huaxue Yu Shengwu Gongcheng, 2011, 28(12), 56-58

Método de produção 4

Condições de reacção
1.1 Solvents: Water ;  rt; 9 min, rt
Referência
Catalyst/ Surfactant Free Chemoselective Acylation of Amines in Water
Dulla, Balakrishna; Vijayavardhini, Suryadevara; Rambau, Dandela; Anuradha, Vegendla; Rao, Mandava V. B.; et al, Current Green Chemistry, 2014, 1(1), 73-79

Método de produção 5

Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: Dirhodium tetraacetate Solvents: Tetrahydrofuran ;  22 h, 30 atm, 140 °C
Referência
Dichotomy of Atom-Economical Hydrogen-Free Reductive Amidation vs Exhaustive Reductive Amination
Kolesnikov, Pavel N.; Usanov, Dmitry L.; Muratov, Karim M.; Chusov, Denis, Organic Letters, 2017, 19(20), 5657-5660

Método de produção 6

Condições de reacção
1.1 Catalysts: Iron oxide (Fe3O4) ;  1 h, 140 °C
Referência
Transamidation catalysed by a magnetically separable Fe3O4 nano catalyst under solvent-free conditions
Thale, Pranila B.; Borase, Pravin N.; Shankarling, Ganapati S., RSC Advances, 2016, 6(58), 52724-52728

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 5 h, 0 °C → rt
Referência
Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands
Goswami, Nupur; Sinha, Soumya Kumar; Mondal, Partha; Adhya, S.; Datta, Ayan; et al, Chem, 2023, 9(4), 989-1003

N-(4-Fluorobenzyl)acetamide Raw materials

N-(4-Fluorobenzyl)acetamide Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.